molecular formula C6H7N3O2 B15248125 Methyl 6-aminopyridazine-4-carboxylate

Methyl 6-aminopyridazine-4-carboxylate

Cat. No.: B15248125
M. Wt: 153.14 g/mol
InChI Key: ANEDFFNBUBLRAB-UHFFFAOYSA-N
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Description

Methyl 6-aminopyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-aminopyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-4-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-aminopyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-aminopyridazine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-aminopyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

  • Methyl 6-aminopyridazine-3-carboxylate
  • Methyl 6-methoxypyridazine-3-carboxylate
  • Methyl 5-methylpyridazine-3-carboxylate

Comparison: Methyl 6-aminopyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

methyl 6-aminopyridazine-4-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3,(H2,7,9)

InChI Key

ANEDFFNBUBLRAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1)N

Origin of Product

United States

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